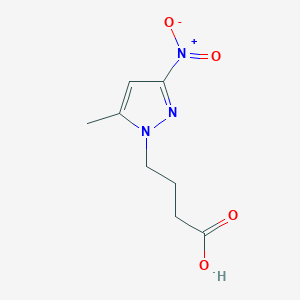

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Germination Inhibitory Properties

4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)butanoic acid is related to compounds that have been studied for their germination inhibitory properties. For example, a study identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid as a germination inhibitory constituent isolated from the flowers of Erigeron annuus, indicating a potential application in agriculture and plant growth regulation (Oh et al., 2002).

2. Synthesis and Reactivity in Organic Chemistry

This chemical is structurally related to 3,4,5-Trinitro-1H-pyrazole, a compound that has been extensively studied for its reactivity and potential applications in synthesizing other organic compounds. For example, it reacts with ammonia, aliphatic amines, phenols, thiols, and other compounds under mild conditions, suggesting its utility in the synthesis of diverse organic molecules (Dalinger et al., 2013).

3. Applications in Nanotechnology

Compounds with similar structures have been used in nanotechnology, particularly in the development of nanofluidic devices. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been utilized as a photolabile protecting group for optical gating in synthetic ion channels. This suggests potential applications in controlled release systems, sensing, and information processing at the nanoscale (Ali et al., 2012).

4. Potential in Antimicrobial and Antioxidant Activities

Pyrazole derivatives, including those structurally related to 4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)butanoic acid, have shown promising antimicrobial and antioxidant activities. A study on pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria and fungi, as well as their significant antioxidant potentials (Şener et al., 2017).

5. Dye Synthesis for Textile Applications

Similar compounds have been used in the synthesis of dyes, particularly for polyester fibers. For instance, derivatives of pyrazolo[3,4-b]pyrazines, which share a core structure with 4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)butanoic acid, have been developed as disperse dyes, indicating potential applications in the textile industry (Rangnekar & Dhamnaskar, 1990).

properties

IUPAC Name |

4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLGYJSYRJTZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319721 |

Source

|

| Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24814607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | |

CAS RN |

696646-55-6 |

Source

|

| Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2731683.png)

![2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2731684.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2731685.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)